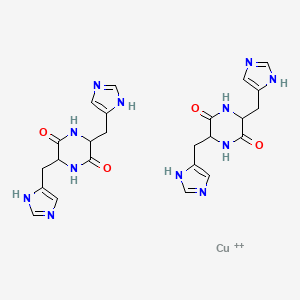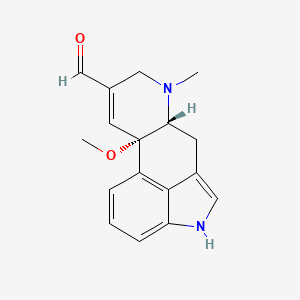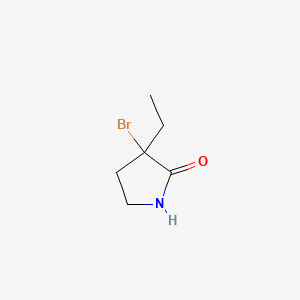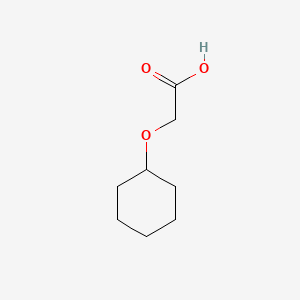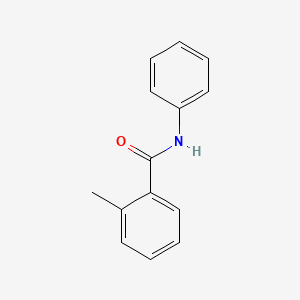
灭苯威
概述
科学研究应用
甲苯咪唑有几种科学研究应用:
作用机制
准备方法
化学反应分析
甲苯咪唑会经历各种化学反应,包括:
这些反应中常用的试剂包括用于氧化的氧化剂,如高锰酸钾,用于还原的还原剂,如氢化铝锂,以及用于取代反应的各种亲电试剂 . 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况 .
相似化合物的比较
属性
IUPAC Name |
2-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCVTCEYXDDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042116 | |
| Record name | Mebenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7055-03-0 | |
| Record name | Mebenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7055-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebenil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebenil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebenil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebenil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mebenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebenil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mebenil as a fungicide?
A1: Mebenil inhibits the succinate dehydrogenase complex (Complex II) within the mitochondrial electron transport chain of susceptible fungi. [] This disruption of cellular respiration effectively halts fungal growth. Interestingly, Mebenil demonstrates greater potency against Complex II in Rhizoctonia solani compared to other toluanilide fungicides like Mepronil. []
Q2: Does Mebenil's antifungal activity extend beyond Basidiomycetes?
A2: Research suggests that Mebenil's antifungal activity is primarily focused on Basidiomycetes. Studies have not observed significant inhibition of mycelial growth or Complex II activity in fungi outside this class. [] This specificity is a key factor in its application as a fungicide.
Q3: Are there concerns regarding Mebenil's toxicity to mammals?
A3: Mebenil exhibits low toxicity in mammals. [] This selectivity is likely due to differences in the sensitivity of Complex II between fungal and mammalian cells. For instance, Mebenil does not affect Complex II activity in rat liver mitochondria, highlighting its targeted action. []
Q4: How is Mebenil metabolized in mammals?
A4: Studies in rats, rabbits, and guinea pigs reveal that Mebenil is primarily metabolized into 4′-hydroxy-o-toluanilide. [] This metabolite is found both in its free form and conjugated with glucuronide and sulphate groups. Additionally, trace amounts of aniline indicate that the amide bond in Mebenil undergoes hydrolysis in vivo. []
Q5: What is the impact of different substituents on the phenyl rings of Mebenil on its antifungal activity?
A5: Research into the structure-activity relationship (SAR) of Mebenil and related compounds reveals that the presence and position of substituents on the phenyl rings significantly influence antifungal activity. For instance, introducing an isopropoxy group at the 3' position of the aniline ring led to the development of Flutolanil, a more potent fungicide against Rhizoctonia solani. [] Conversely, compounds with substitutions at the 2' or 4' position of the aniline ring exhibited reduced activity compared to the unsubstituted or 3'-substituted counterparts. []
Q6: What is the role of the methyl group at the 2-position of the benzoyl ring in Mebenil's activity?
A6: The methyl group at the 2-position of the benzoyl ring in Mebenil appears to be crucial for its antifungal activity. Studies indicate that the steric effect of this group may be key to its interaction with the target site. []
Q7: Is Mebenil susceptible to degradation by ultraviolet (UV) light?
A7: While Mebenil exhibits greater photostability compared to fungicides like Carboxin and Furcarbanil, it does undergo some degradation when exposed to sunlight. [] Approximately 53% of Mebenil's fungicidal activity is lost after 80 hours of exposure to sunlight. [] This suggests that its efficacy might be reduced under prolonged sunlight exposure.
Q8: What is the molecular formula and weight of Mebenil?
A8: The molecular formula for Mebenil is C14H13NO, and its molecular weight is 211.26 g/mol.
Q9: Are there crystallographic studies on Mebenil and related compounds?
A9: Yes, several studies have investigated the crystal structures of Mebenil and its derivatives using X-ray diffraction. These studies provide insights into the molecule's conformation, bond parameters, and intermolecular interactions in the solid state. [, , , ] For example, in Mebenil, the N-H and C=O bonds adopt a trans conformation, and the molecule forms chains via N—H⋯O hydrogen bonds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

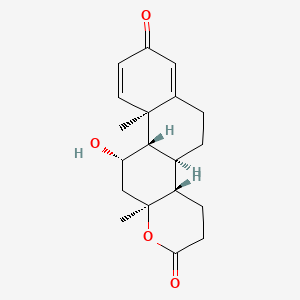


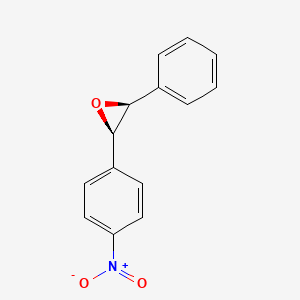
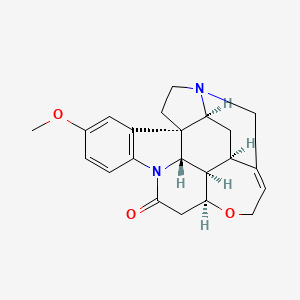
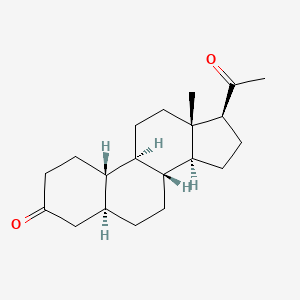
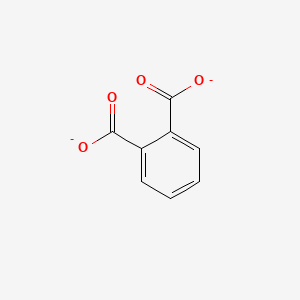
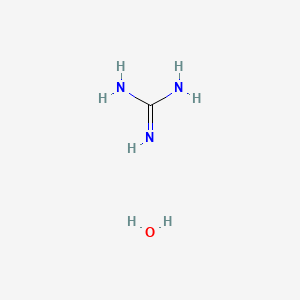
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)
